molecular formula C6H13NS B12830658 4-Aminocyclohexane-1-thiol

4-Aminocyclohexane-1-thiol

Cat. No.: B12830658
M. Wt: 131.24 g/mol
InChI Key: LJBUUQAOKSXRQV-UHFFFAOYSA-N
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Description

4-Aminocyclohexane-1-thiol is an organic compound characterized by the presence of an amino group (-NH2) and a thiol group (-SH) attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminocyclohexane-1-thiol can be achieved through several methods. One common approach involves the reduction of 4-aminocyclohexanone using a reducing agent such as sodium borohydride (NaBH4) in the presence of a thiol source like hydrogen sulfide (H2S). The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

For industrial-scale production, the process may involve the catalytic hydrogenation of 4-aminocyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2). This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Aminocyclohexane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Aminocyclohexane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group, which can form disulfide bonds.

    Medicine: Investigated for its potential as a radioprotective agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Aminocyclohexane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. This property is crucial in biological systems where thiol-disulfide exchange reactions play a role in maintaining redox homeostasis and regulating enzyme activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminocyclohexane-1-thiol is unique due to the presence of both amino and thiol groups on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-aminocyclohexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBUUQAOKSXRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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